Cas no 1806572-44-0 (2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine)

2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H4F4INO/c8-3-14-6-5(7(9,10)11)4(12)1-2-13-6/h1-2H,3H2
- InChIKey: WOHIZAWYCIHIDI-UHFFFAOYSA-N
- SMILES: IC1C=CN=C(C=1C(F)(F)F)OCF
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 189
- XLogP3: 3.1
- トポロジー分子極性表面積: 22.1
2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029005450-250mg |
2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine |
1806572-44-0 | 95% | 250mg |
$989.80 | 2022-03-31 | |
Alichem | A029005450-1g |
2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine |
1806572-44-0 | 95% | 1g |
$2,808.15 | 2022-03-31 | |
Alichem | A029005450-500mg |
2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine |
1806572-44-0 | 95% | 500mg |
$1,786.10 | 2022-03-31 |
2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
9. Back matter
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridineに関する追加情報
Research Briefing on 2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine (CAS: 1806572-44-0)
2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine (CAS: 1806572-44-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique trifluoromethyl and iodo substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential applications in the development of novel therapeutics, particularly in oncology and central nervous system (CNS) disorders.
The structural features of 2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine make it an attractive scaffold for drug design. The presence of the trifluoromethyl group enhances the metabolic stability and lipophilicity of the compound, while the iodo substituent provides a handle for further functionalization via cross-coupling reactions. These properties have been leveraged in recent research to develop targeted inhibitors and modulators of key biological pathways.
Recent studies have demonstrated the utility of 2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine in the synthesis of kinase inhibitors. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the development of selective inhibitors of the epidermal growth factor receptor (EGFR). The study highlighted the compound's role in improving the pharmacokinetic properties of the final drug candidates, leading to enhanced bioavailability and reduced off-target effects.
In addition to its applications in oncology, 2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine has also been investigated for its potential in CNS drug discovery. A 2022 study published in Bioorganic & Medicinal Chemistry Letters explored its incorporation into novel GABA-A receptor modulators. The researchers found that the fluoromethoxy group contributed to increased binding affinity and selectivity, making it a promising candidate for the treatment of anxiety and epilepsy.
The synthesis and characterization of 2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine have been the focus of several recent methodological studies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have been employed to optimize the production of this compound. These advancements have not only improved yield and purity but also reduced the environmental impact of the synthetic process.
Looking ahead, the potential of 2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine in drug discovery remains vast. Ongoing research is exploring its use in the development of next-generation therapeutics, including PROTACs (proteolysis-targeting chimeras) and radiopharmaceuticals. The compound's unique chemical properties and versatility position it as a valuable tool in the continued advancement of medicinal chemistry.
1806572-44-0 (2-Fluoromethoxy-4-iodo-3-(trifluoromethyl)pyridine) Related Products
- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)
- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))
- 394236-78-3(4-(4-chlorophenyl)sulfanyl-1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole)
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 2228947-53-1(1-(3-bromo-4-methylthiophen-2-yl)-2-methylpropan-2-ol)
- 444152-89-0(<br>N-(5-Chloro-2-methoxy-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamid e)
- 1090-13-7(5,12-Napthacenequinone)
- 2171849-85-5(2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid)
- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)




